2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16279345
Molecular Formula: C25H21N5O
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N5O |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-amino-N-(3,4-dimethylphenyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C25H21N5O/c1-15-12-13-17(14-16(15)2)27-25(31)21-22-24(29-20-11-7-6-10-19(20)28-22)30(23(21)26)18-8-4-3-5-9-18/h3-14H,26H2,1-2H3,(H,27,31) |
| Standard InChI Key | IMFOZNRXDPQNIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure integrates a pyrrolo[2,3-b]quinoxaline scaffold, a bicyclic system combining pyrrole and quinoxaline moieties. Key substituents include:
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Phenyl group at position 1 of the pyrrole ring
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3,4-Dimethylphenylcarboxamide at position 3
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Amino group at position 2
This configuration confers planar aromaticity, facilitating π-π stacking interactions with biological targets, while the carboxamide and amino groups enhance hydrogen-bonding potential .
Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₅N₅O |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N)C |
| PubChem CID | 1882162 |
The absence of chiral centers simplifies synthetic efforts, though rotational barriers around the phenylethyl group may influence conformational dynamics.
Synthesis and Characterization
Synthetic Pathways
Pyrroloquinoxaline derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For this compound, a plausible route involves:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with a diketone precursor under acidic conditions .
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Pyrrole Annulation: Cyclization using propargyl bromide or acetylene derivatives in the presence of PdCl₂(PPh₃)₂ .
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Carboxamide Introduction: Coupling of 3,4-dimethylphenylamine with the activated carbonyl group using EDCI/HOBt.
Reaction yields for analogous compounds range from 45–72%, depending on solvent polarity and catalyst loading .
Analytical Characterization
Critical techniques include:
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¹H/¹³C NMR: Confirms substituent integration and ring connectivity. Aromatic protons typically resonate at δ 7.2–8.5 ppm.
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HRMS: Validates molecular weight (observed m/z 435.5 vs. theoretical 435.5).
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XRD: Limited data exists, but related derivatives show coplanar quinoxaline-pyrrole systems with dihedral angles <10°.
Mechanism of Action Hypotheses
Enzyme Inhibition
The planar structure may intercalate DNA or bind kinase ATP pockets. Molecular docking studies on similar compounds show:
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CDK2 Inhibition: Binding energy −9.2 kcal/mol, involving hydrogen bonds with Glu81 and Leu83.
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Topoisomerase II Poisoning: Stabilization of DNA-enzyme cleavage complexes .
Receptor Interactions
The 3,4-dimethylphenyl group enhances lipophilicity, potentially aiding penetration into CNS targets like 5-HT₃ receptors.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| 2-Amino-N-cyclopropyl-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C₂₃H₂₂N₅O₃ | Cyclopropyl, dimethoxyphenyl | Antidepressant activity (IC₅₀ 12 nM at SERT) |
| Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₂₇H₂₃N₅O₃S | Benzothiophene, methyl ester | Antiproliferative (GI₅₀ 1.8 μM, HCT116) |
Key Observations:
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Electron-Donating Groups (e.g., methoxy) enhance antioxidant capacity but reduce anticancer potency .
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Bulky Substituents (e.g., benzothiophene) improve target selectivity but hinder solubility.
Future Research Directions
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In Vivo Efficacy Studies: Assess pharmacokinetics and toxicity profiles in murine models.
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Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.
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